molecular formula C9H9BrCl2O B13953682 4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene

4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene

Cat. No.: B13953682
M. Wt: 283.97 g/mol
InChI Key: FHCOGLWEXUJWIP-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromoethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring, forming the desired product. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, or sulfonic acids.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, thioethers, or amines.

    Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or hydrocarbons.

Scientific Research Applications

4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene involves its interaction with molecular targets through its reactive functional groups. The bromoethoxymethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethoxymethyl)-1,2-dichlorobenzene
  • 4-(2-Iodoethoxymethyl)-1,2-dichlorobenzene
  • 4-(2-Fluoroethoxymethyl)-1,2-dichlorobenzene

Uniqueness

4-(2-Bromoethoxymethyl)-1,2-dichlorobenzene is unique due to the presence of the bromoethoxymethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic organic chemistry.

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

4-(2-bromoethoxymethyl)-1,2-dichlorobenzene

InChI

InChI=1S/C9H9BrCl2O/c10-3-4-13-6-7-1-2-8(11)9(12)5-7/h1-2,5H,3-4,6H2

InChI Key

FHCOGLWEXUJWIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COCCBr)Cl)Cl

Origin of Product

United States

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